1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
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Overview
Description
1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a useful research compound. Its molecular formula is C13H9Cl2NO3 and its molecular weight is 298.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of heterocyclic compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, involve cyclization of salicylic acid derivatives and are characterized by reactions at various centers of the heterocyclic fragment. These processes include modifications of the C=O and CH2 groups, the SO2–O bond, and the CH2CO fragment as a whole, showcasing the compound's versatility as a precursor for further chemical modifications and its potential in constructing new molecular systems with diverse pharmacological properties (Hryhoriv, Lega, & Shemchuk, 2021).
Biological Activity
Compounds such as 1,3,4-oxadiazole derivatives are known for their broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. Their unique structural features allow effective binding with different enzymes and receptors in biological systems, highlighting the importance of these compounds in medicinal chemistry and the development of therapeutic agents (Verma et al., 2019).
Environmental and Ecological Impact
The study of biodegradation pathways for heterocyclic aromatic compounds under both aerobic and anaerobic conditions is crucial for understanding the environmental fate of these chemicals. The metabolic pathways involve various microorganisms and enzymes, demonstrating the potential for natural attenuation or engineered bioremediation strategies to mitigate environmental contamination (Kaiser, Feng, & Bollag, 1996).
Advanced Materials and Catalysis
The development of pyrolyzed metal–nitrogen–carbon (M–N–C) catalysts for the oxygen reduction reaction (ORR) showcases the application of heterocyclic compounds in creating efficient and sustainable materials for energy conversion technologies. These catalysts' performance highlights the importance of understanding the structure-activity relationships to optimize their activity and stability for practical applications (Li & Jaouen, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been reported to have a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of action of similar compounds like dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Pharmacokinetics
It is known that similar compounds like dichlorobenzyl alcohol are released almost immediately from their formulation and reach peak concentration after 3-4 minutes .
Result of Action
Compounds with similar structures have been reported to have antiseptic properties, suggesting that this compound may also have similar effects .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAIYFASDWZOSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377253 |
Source
|
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64488-03-5 |
Source
|
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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